molecular formula C15H20N2O3S B4805069 N-[2-(cyclohexylsulfanyl)ethyl]-4-nitrobenzamide

N-[2-(cyclohexylsulfanyl)ethyl]-4-nitrobenzamide

Cat. No.: B4805069
M. Wt: 308.4 g/mol
InChI Key: WRNKEDSJUXUZMZ-UHFFFAOYSA-N
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Description

N-[2-(cyclohexylsulfanyl)ethyl]-4-nitrobenzamide is an organic compound that features a benzamide core substituted with a nitro group at the 4-position and a cyclohexylsulfanyl ethyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexylsulfanyl)ethyl]-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with 2-(cyclohexylsulfanyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexylsulfanyl)ethyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

    Reduction: 4-amino-N-[2-(cyclohexylsulfanyl)ethyl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-[2-(cyclohexylsulfinyl)ethyl]-4-nitrobenzamide or N-[2-(cyclohexylsulfonyl)ethyl]-4-nitrobenzamide.

Scientific Research Applications

N-[2-(cyclohexylsulfanyl)ethyl]-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

    Biology: Potential use as a probe to study biological systems, particularly in understanding the interactions of nitroaromatic compounds with biological molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexylsulfanyl)ethyl]-4-nitrobenzamide depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s activity by influencing its binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(cyclohexylsulfanyl)ethyl]-4-fluorobenzamide: Similar structure but with a fluorine atom instead of a nitro group.

    N-[2-(cyclohexylsulfanyl)ethyl]-4-chlorobenzamide: Contains a chlorine atom instead of a nitro group.

    N-[2-(cyclohexylsulfanyl)ethyl]-4-methylbenzamide: Features a methyl group instead of a nitro group.

Uniqueness

N-[2-(cyclohexylsulfanyl)ethyl]-4-nitrobenzamide is unique due to the presence of both a nitro group and a cyclohexylsulfanyl ethyl group. The nitro group imparts specific electronic properties, making the compound suitable for various chemical reactions and biological interactions. The cyclohexylsulfanyl group adds steric bulk and hydrophobic character, influencing the compound’s solubility and binding interactions.

Properties

IUPAC Name

N-(2-cyclohexylsulfanylethyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c18-15(12-6-8-13(9-7-12)17(19)20)16-10-11-21-14-4-2-1-3-5-14/h6-9,14H,1-5,10-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNKEDSJUXUZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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